molecular formula C24H23N5O3 B2576422 3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione CAS No. 877818-29-6

3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione

Cat. No.: B2576422
CAS No.: 877818-29-6
M. Wt: 429.48
InChI Key: MBBXOGCXSLSZQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a potent and selective chemical probe for the study of Phosphoinositide 3-Kinase (PI3K) signaling pathways, specifically targeting the PI3Kγ isoform. This compound, structurally related to the clinical inhibitor duvelisib, acts as an ATP-competitive inhibitor that binds to the kinase's active site, thereby blocking the production of the lipid second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This inhibition has a downstream effect on key cellular processes including proliferation, survival, and metabolism. Its primary research value lies in the dissection of the distinct roles of PI3Kγ, which is predominantly expressed in hematopoietic cells and plays a critical role in immune cell signaling and inflammation. Researchers utilize this tool compound to investigate oncogenic signaling in hematological malignancies, tumor microenvironment interactions, and autoimmune diseases. The selective inhibition profile makes it an essential reagent for validating PI3Kγ as a therapeutic target and for understanding the complex interplay between different Class I PI3K isoforms in physiological and pathological contexts.

Properties

IUPAC Name

2-but-3-en-2-yl-4-methyl-6-(4-phenoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-4-16(2)29-22(30)20-21(26(3)24(29)31)25-23-27(14-15-28(20)23)17-10-12-19(13-11-17)32-18-8-6-5-7-9-18/h4-13,16H,1,14-15H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBXOGCXSLSZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=C)N1C(=O)C2=C(N=C3N2CCN3C4=CC=C(C=C4)OC5=CC=CC=C5)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(but-3-en-2-yl)-1-methyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione is a derivative of the imidazopurine family, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a complex arrangement that includes an imidazo[2,1-f]purine core with various substituents. The presence of a butenyl group and a phenoxyphenyl moiety suggests potential interactions with biological targets.

Antidepressant and Anxiolytic Effects

Research has indicated that derivatives of imidazo[2,1-f]purine can exhibit significant antidepressant and anxiolytic properties. For instance, studies have shown that certain derivatives demonstrate high affinity for serotonin receptors (5-HT1A and 5-HT7), which are crucial in mood regulation. Specific compounds have been identified as having greater efficacy than established anxiolytics like diazepam in animal models .

Inhibition of Phosphodiesterases

Compounds within this class have also been evaluated for their ability to inhibit phosphodiesterases (PDEs), specifically PDE4B and PDE10A. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), contributing to their antidepressant effects. The mechanism involves enhancing signaling pathways that are often dysregulated in mood disorders .

The biological activity of the compound can be attributed to several mechanisms:

  • Serotonin Receptor Modulation : The compound interacts with serotonin receptors, influencing neurotransmitter release and receptor sensitivity.
  • Phosphodiesterase Inhibition : By inhibiting PDEs, the compound increases cyclic nucleotide levels, enhancing neuronal signaling.
  • Neuroprotective Effects : Some studies suggest that imidazopurines may offer neuroprotective benefits through antioxidant mechanisms and modulation of inflammatory pathways.

Study 1: Antidepressant Activity

In a study examining the antidepressant potential of related compounds, one derivative demonstrated significant behavioral improvements in the forced swim test (FST), indicating its efficacy in reducing depressive-like symptoms in mice. The study highlighted the role of serotonin receptor modulation as a key factor in its therapeutic effects .

Study 2: Pharmacokinetic Profile

Another investigation assessed the pharmacokinetic properties of various imidazopurine derivatives. The study utilized human liver microsomes to evaluate metabolic stability and lipophilicity. Results indicated that modifications in the chemical structure significantly affected bioavailability and metabolic pathways, which are critical for therapeutic efficacy .

Data Table: Biological Activity Overview

Activity TypeCompound DerivativeMechanismReference
Antidepressant8-(5-(4-(2-fluorophenyl)piperazin-1-yl)pentyl) derivativeSerotonin receptor modulation
AnxiolyticVarious derivativesPDE inhibition
NeuroprotectiveImidazo[2,1-f]purine derivativesAntioxidant activity

Comparison with Similar Compounds

Substituent Variations at Position 8

The 8-position is critical for biological activity. Key comparisons include:

Compound Name 8-Substituent Biological Activity/Notes Reference
Target Compound 4-Phenoxyphenyl Likely PDE/receptor binding due to aromatic bulk
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl... 4-Fluorophenyl Enhanced lipophilicity; potential kinase inhibition [4]
8-(2-Methoxyphenyl)-1-methyl-7-p-cyanophenyl... 2-Methoxyphenyl Moderate yield (67%); tested as kinase inhibitor [6]
Compound 5 () Dihydroisoquinolinylbutyl High PDE4B1/PDE10A inhibition; serotonin/dopamine receptor affinity [3]

Key Insight: Bulky aromatic groups (e.g., 4-phenoxyphenyl or dihydroisoquinolinylbutyl) enhance interactions with PDEs or receptors, while smaller groups (e.g., fluorophenyl) may prioritize membrane permeability .

Substituent Variations at Position 3

The 3-position influences solubility and metabolic stability:

Compound Name 3-Substituent Impact Reference
Target Compound But-3-en-2-yl Unsaturation may increase reactivity or conformational flexibility
8-(4-Fluorophenyl)-3-(2-methoxyethyl)-1-methyl... 2-Methoxyethyl Polar group improves solubility; reduces logP [4]
Compound 21a () p-Fluorophenyl Aromatic group enhances π-stacking in purine derivatives [7]

Key Insight : Alkyl chains (e.g., butenyl) enhance lipophilicity, while polar groups (e.g., methoxyethyl) balance solubility. Aromatic substituents (e.g., fluorophenyl) optimize target binding .

Core Structure and Dihydro Modifications

The 7,8-dihydro moiety distinguishes the target compound from fully aromatic analogues:

Compound Name Core Structure Impact Reference
Target Compound 7,8-Dihydro-imidazo[2,1-f]purine Partial hydrogenation may reduce ring strain and improve metabolic stability
Compound 21a () Purin-9(8H)-one fused with pyridine Altered electron distribution; fluorescence properties [7]
Compound 1l () Tetrahydroimidazo[1,2-a]pyridine Rigidified structure impacts binding pocket compatibility [5]

Key Insight : Hydrogenation (e.g., 7,8-dihydro) can modulate electronic properties and stability, while fused pyridine/purine systems () introduce fluorescence or rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.